molecular formula C5H3N3OS B13800471 Ethanone, 2-diazo-1-(5-thiazolyl)-

Ethanone, 2-diazo-1-(5-thiazolyl)-

Cat. No.: B13800471
M. Wt: 153.16 g/mol
InChI Key: MJLGYFHWKAMYEQ-UHFFFAOYSA-N
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Description

Ethanone, 2-diazo-1-(5-thiazolyl)-: is a chemical compound characterized by the presence of a diazo group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-diazo-1-(5-thiazolyl)- typically involves the reaction of a thiazole derivative with a diazo transfer reagent. One common method includes the reaction of 2-bromo-1-(5-thiazolyl)ethanone with a diazo transfer reagent under controlled conditions .

Industrial Production Methods: While specific industrial production methods for Ethanone, 2-diazo-1-(5-thiazolyl)- are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-diazo-1-(5-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanone, 2-diazo-1-(5-thiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-diazo-1-(5-thiazolyl)- involves its interaction with molecular targets through its diazo and thiazole functional groups. The diazo group can participate in cycloaddition reactions, while the thiazole ring can engage in various binding interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

  • Ethanone, 1-(4,5-dihydro-2-thiazolyl)-
  • 2-Acetylthiazoline
  • 2-Thiazoline, 2-acetyl

Comparison: The diazo group allows for unique chemical transformations and interactions that are not possible with other similar compounds .

Properties

Molecular Formula

C5H3N3OS

Molecular Weight

153.16 g/mol

IUPAC Name

2-diazo-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C5H3N3OS/c6-8-1-4(9)5-2-7-3-10-5/h1-3H

InChI Key

MJLGYFHWKAMYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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